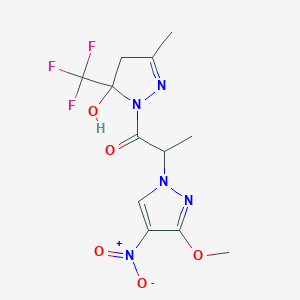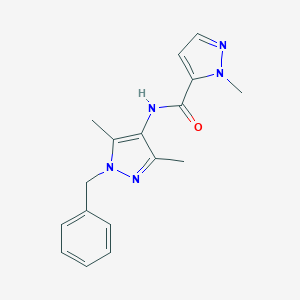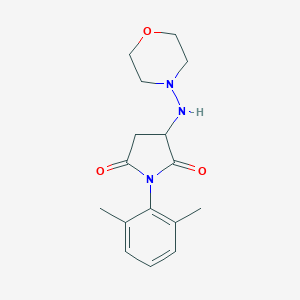
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone works by binding to the von Hippel-Lindau (VHL) protein, which is responsible for the degradation of HIF-1α. By binding to VHL, this compound stabilizes HIF-1α and prevents its degradation, leading to inhibition of HIF-1α activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit HIF-1α activity in various cell types, including cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for HIF-1α inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone. One area of interest is the development of more soluble and less toxic analogs of this compound. In addition, further studies are needed to fully understand the mechanisms underlying this compound's anti-inflammatory and neuroprotective effects. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 1-ethyl-3-(dimethylamino)prop-2-en-1-one in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of a protein called hypoxia-inducible factor 1 alpha (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. Inhibition of HIF-1α has been shown to have therapeutic potential in a variety of diseases, including cancer, ischemic heart disease, and inflammatory disorders.
Propriétés
Formule moléculaire |
C11H13ClN4O |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(1-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-6-5-9(14-15)11(17)16-8(3)10(12)7(2)13-16/h5-6H,4H2,1-3H3 |
Clé InChI |
CTOYTEKYAZHWFS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
SMILES canonique |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
